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Compound of Interest

Compound Name: 3-Ethyloctan-3-ol

Cat. No.: B15494338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of 3-ethyloctan-3-ol
through a comparative analysis of its expected and observed spectroscopic data. Detailed

experimental protocols, data summaries, and visual representations are included to support the

structural elucidation.

Structural Overview
3-Ethyloctan-3-ol is a tertiary alcohol with the chemical formula C₁₀H₂₂O. Its structure features

a central carbon atom bonded to a hydroxyl group, an ethyl group, a pentyl group, and another

ethyl group. This arrangement gives rise to characteristic spectroscopic signatures that can be

used for its identification and confirmation.
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Caption: Molecular structure of 3-ethyloctan-3-ol.

Spectroscopic Data Comparison
The following sections present a detailed comparison of the expected spectroscopic data for a

tertiary alcohol with the observed data for 3-ethyloctan-3-ol.

Infrared (IR) Spectroscopy
Expected Data: Tertiary alcohols typically exhibit a strong, broad absorption band in the region

of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A

strong C-O stretching vibration is also expected in the 1000-1300 cm⁻¹ region. The spectrum

should also contain C-H stretching and bending vibrations for the alkane portions of the

molecule.

Observed Data Summary: The vapor phase IR spectrum of 3-ethyloctan-3-ol is available in

public databases.[1] The key absorption bands are summarized below.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Observed Wavenumber
(cm⁻¹)

O-H Stretch (Alcohol) 3200-3600 (broad) ~3640 (sharp, vapor phase)

C-H Stretch (Alkane) 2850-3000 2870-2960

C-O Stretch (Tertiary Alcohol) 1100-1200
Not explicitly reported, but

expected in this region

Analysis: The observed sharp O-H stretching frequency around 3640 cm⁻¹ is characteristic of a

free (non-hydrogen-bonded) hydroxyl group, which is expected in the vapor phase. The C-H

stretching vibrations are consistent with the presence of alkyl chains.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Data: The proton NMR spectrum of 3-ethyloctan-3-ol is predicted to show several

key signals. The hydroxyl proton (OH) is expected to appear as a broad singlet, typically in the

range of 1-5 ppm, although its chemical shift can vary with concentration and solvent. The

protons on the carbons adjacent to the oxygen are deshielded and would appear further

downfield. The remaining alkyl protons would appear in the upfield region (0.8-1.5 ppm).

Observed Data Summary: A publicly available experimental ¹H NMR spectrum for 3-
ethyloctan-3-ol was not found during the literature search. The expected chemical shifts and

multiplicities are predicted based on its structure.

Protons
Expected Chemical
Shift (ppm)

Expected
Multiplicity

Integration

-OH 1-5 Singlet (broad) 1H

-CH₂- (ethyl and

pentyl adjacent to C-

OH)

~1.4-1.6 Multiplet 4H

-CH₂- (other pentyl) ~1.2-1.4 Multiplet 6H

-CH₃ (ethyl) ~0.8-1.0 Triplet 6H

-CH₃ (pentyl) ~0.8-1.0 Triplet 3H
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Analysis: The predicted spectrum is consistent with the molecular structure, showing distinct

signals for the different types of protons present. The overlapping multiplets in the alkyl region

would require higher resolution or 2D NMR techniques for complete assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Data: The carbon NMR spectrum should display distinct signals for each unique

carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-OH) is

expected to be significantly deshielded, appearing in the 65-85 ppm range for a tertiary alcohol.

The other aliphatic carbons will resonate at higher field (10-40 ppm).

Observed Data Summary: A ¹³C NMR spectrum for 3-ethyloctan-3-ol is available in public

databases.[1]

Carbon Atom
Expected Chemical Shift
(ppm)

Observed Chemical Shift
(ppm)

C-OH (Quaternary) 65-85 ~75

-CH₂- (adjacent to C-OH) 30-45 ~35

-CH₂- (other) 20-35 ~23, ~26, ~32

-CH₃ (ethyl) 10-20 ~8

-CH₃ (pentyl) 10-20 ~14

Analysis: The observed chemical shift for the quaternary carbon at approximately 75 ppm is in

excellent agreement with the expected value for a tertiary alcohol. The remaining signals

correspond well with the different alkyl carbons in the structure.

Mass Spectrometry (MS)
Expected Data: The mass spectrum of a tertiary alcohol often shows a weak or absent

molecular ion peak (M⁺) due to the instability of the tertiary carbocation. The primary

fragmentation pathways are α-cleavage (cleavage of a bond to the carbon bearing the hydroxyl

group) and dehydration (loss of a water molecule, M-18).
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Observed Data Summary: The electron ionization (EI) mass spectrum of 3-ethyloctan-3-ol is
available from the NIST Chemistry WebBook.[2]

m/z Relative Intensity Proposed Fragment

158 (M⁺) Not Observed Molecular Ion

129 High [M - C₂H₅]⁺ (α-cleavage)

101 Moderate [M - C₄H₉]⁺ (α-cleavage)

73 High [C₄H₉O]⁺ (α-cleavage)

59 High [C₃H₇O]⁺ (α-cleavage)

55 High
[C₄H₇]⁺ (from dehydration and

further fragmentation)

Analysis: The absence of the molecular ion peak at m/z 158 is characteristic of a tertiary

alcohol. The major fragment ions observed at m/z 129, 101, 73, and 59 are all consistent with

the expected α-cleavage fragmentation pathways, providing strong evidence for the location of

the hydroxyl group and the branching of the alkyl chains.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty crystal.

Sample Application: Place a small drop of liquid 3-ethyloctan-3-ol onto the center of the

ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: Acquire the infrared spectrum over the desired range (e.g., 4000-400

cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The acquired sample spectrum is automatically ratioed against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-ethyloctan-3-ol in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small

amount of a reference standard, such as tetramethylsilane (TMS), if not already present in

the solvent.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using

the deuterium signal from the solvent. Shim the magnetic field to achieve optimal

homogeneity.

¹H NMR Acquisition: Set the appropriate spectral width, acquisition time, and relaxation

delay. Acquire the free induction decay (FID) using a 90° pulse.

¹³C NMR Acquisition: Set a wider spectral width appropriate for carbon nuclei. Use proton

decoupling to simplify the spectrum to singlets for each carbon. A longer acquisition time

and/or a greater number of scans are typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing: Perform a Fourier transform on the acquired FIDs for both ¹H and ¹³C

experiments. Phase the resulting spectra and calibrate the chemical shift scale using the

TMS signal (0 ppm). Integrate the signals in the ¹H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3-ethyloctan-3-ol in a volatile organic

solvent (e.g., dichloromethane or hexane).

GC Method:
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Injector: Set the injector temperature to a value that ensures rapid volatilization of the

sample (e.g., 250 °C).

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Oven Program: Program the oven temperature to start at a low temperature (e.g., 50 °C),

hold for a short period, and then ramp up to a higher temperature (e.g., 250 °C) to ensure

separation of the analyte from any impurities and the solvent.

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

MS Method:

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-200).

Detector: Set the detector voltage to an appropriate level for good sensitivity.

Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into

the GC. The separated components eluting from the GC column are introduced into the

mass spectrometer. The resulting mass spectra are recorded and can be compared to

spectral libraries for identification.

Visualized Workflows and Relationships
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Caption: General experimental workflow for spectroscopic validation.
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Caption: Relationship between structure and key spectroscopic data.
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The combined spectroscopic data from Infrared Spectroscopy, ¹H and ¹³C Nuclear Magnetic

Resonance Spectroscopy, and Mass Spectrometry provide unequivocal evidence for the

structure of 3-ethyloctan-3-ol. Each technique offers complementary information that, when

considered together, allows for a complete and confident structural assignment. The observed

data are in excellent agreement with the expected spectroscopic behavior of a tertiary alcohol

with the given carbon skeleton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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